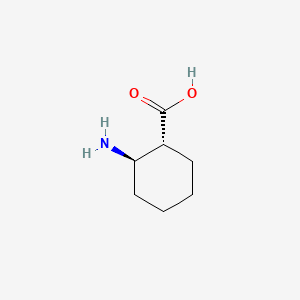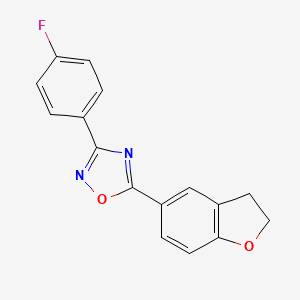![molecular formula C18H19ClN2O2 B1224608 N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide is a member of acetamides.
Aplicaciones Científicas De Investigación
Tyrosinase and Melanin Inhibition
N-substituted phenyl butanamides, including derivatives similar to the specified compound, have been researched for their potential as tyrosinase and melanin inhibitors. This is particularly significant in the development of depigmentation drugs. For instance, a study by Raza et al. (2019) found that certain butanamides exhibited high inhibitory potential against Mushroom tyrosinase, with minimal cytotoxicity, suggesting their suitability for depigmentation applications with minimum side effects (Raza et al., 2019).
Synthesis and Pharmacokinetic Studies
The synthesis of N-substituted butanamides has been a topic of interest in pharmacokinetic and metabolism studies. For example, Allen and Giffard (1982) synthesized Progabide, a compound closely related to N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide, for pharmacokinetic studies (Allen & Giffard, 1982).
Dipeptidyl Peptidase IV Inhibitors
Novel derivatives of butanamides have been explored as dipeptidyl peptidase IV (DPP-4) inhibitors, an important category in diabetes management. A study by Nitta et al. (2012) identified certain butanamide derivatives reducing blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).
Anticonvulsant Studies
Some butanamide derivatives have been investigated for their anticonvulsant properties. Idris et al. (2011) found that N-Benzyl-3-[(chlorophenyl)amino] propanamides, structurally related to the specified compound, were active in anticonvulsant tests and showed potential for use against generalized seizures (Idris et al., 2011).
Synthesis of Functionalised Ligands
Butanamides have been utilized in the synthesis of functionalised ligands for coordination with metal complexes. Güzel et al. (1997) conducted a study involving N-Phenyl-3-oxo-butanamide, used in dyes and pigment synthesis, which was modified to form ligands coordinating with copper(II) and iron(III) (Güzel et al., 1997).
Lipoxygenase Inhibitors
Butanamide derivatives have been researched for their potential as lipoxygenase inhibitors, important in the development of anti-inflammatory drugs. A study by Aziz‐ur‐Rehman et al. (2016) synthesized N -(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showing moderately good activities relative to reference standards (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activities
Some butanamide derivatives have shown antimicrobial activities. Kubba and Rahim (2018) synthesized two-amino-4-(4-chlorophenyl) thiazole derivatives exhibiting moderate antibacterial and high antifungal activities (Kubba & Rahim, 2018).
Propiedades
Nombre del producto |
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide |
|---|---|
Fórmula molecular |
C18H19ClN2O2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-4-17(22)20-15-5-3-6-16(12-15)21-18(23)11-13-7-9-14(19)10-8-13/h3,5-10,12H,2,4,11H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
LXGKWTPKXYUJPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1224527.png)
![2-[5-(2-Aminophenyl)-2-tetrazolyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1224529.png)
![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1224530.png)
![2-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1-phthalazinone](/img/structure/B1224532.png)
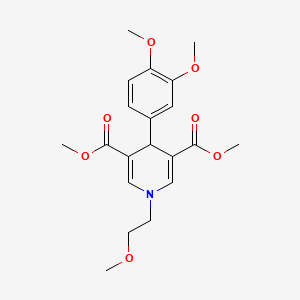

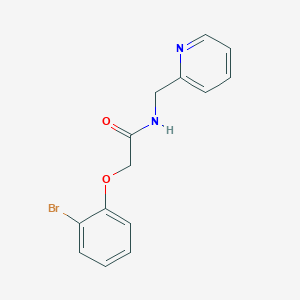
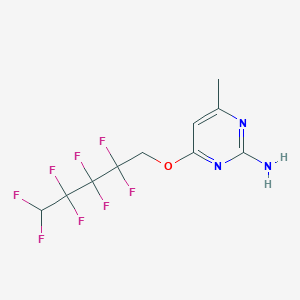
![2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1224542.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)
